molecular formula C21H19N3O3S2 B1678331 PU 23

PU 23

Cat. No.: B1678331
M. Wt: 425.5 g/mol
InChI Key: RYIRRFWVFHEXTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

  • Chemical Reactions Analysis

    • PU 23’s chemical reactions are not extensively studied, but it inhibits MRP4.
    • Common reagents and conditions remain undisclosed, likely due to limited research.
  • Scientific Research Applications

    • PU 23’s applications span various fields:

        Chemistry: Investigating its interactions with transport proteins.

        Biology: Studying its impact on cellular drug resistance.

        Medicine: Exploring its potential as an adjuvant in cancer therapy.

        Industry: Assessing its role in overcoming drug resistance.

  • Mechanism of Action

    • PU 23’s mechanism involves inhibiting MRP4, thereby reducing resistance to anticancer agent 6-Mercaptopurine (6-MP).
    • Molecular targets and pathways are still under investigation.
  • Comparison with Similar Compounds

    • PU 23’s uniqueness lies in its MRP4 inhibition.
    • Similar compounds are not explicitly listed, but further research may reveal related molecules.

    Properties

    IUPAC Name

    N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H19N3O3S2/c25-20(17-9-5-2-6-10-17)24-21(28)23-18-11-13-19(14-12-18)29(26,27)22-15-16-7-3-1-4-8-16/h1-14,22H,15H2,(H2,23,24,25,28)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RYIRRFWVFHEXTH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H19N3O3S2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    425.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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